molecular formula C10H11N3O2 B3046453 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid CAS No. 1245807-66-2

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid

Cat. No.: B3046453
CAS No.: 1245807-66-2
M. Wt: 205.21
InChI Key: OXVMQOBRSXKDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 5-position and a propanoic acid side chain at the 1-position. The pyrazolo-pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors.

Properties

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-4-8-6-12-13(3-2-9(14)15)10(8)11-5-7/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVMQOBRSXKDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220146
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-66-2
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid typically involves the construction of the pyrazolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes or ketones under acidic or basic conditions . Another approach is the condensation of pyrazole derivatives with pyridine carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. The molecular formula is C11H12N4O2C_{11}H_{12}N_{4}O_2, with a molecular weight of approximately 232.24 g/mol. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Cancer Research

The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Neuroprotective Effects

Recent studies suggest that derivatives of pyrazolo[3,4-b]pyridine may possess neuroprotective properties. They have been explored for their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis .

Inflammation and Autoimmune Disorders

Research has indicated that the compound may exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation. This makes it a candidate for further investigation in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis .

Case Studies

StudyObjectiveFindings
Investigate TBK1 inhibitorsIdentified several pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with promising therapeutic potential.
Assess neuroprotective effectsDemonstrated that certain derivatives protect neuronal cells from oxidative stress-induced apoptosis.
Evaluate anticancer activityShowed significant inhibition of MCF-7 and HCT-116 cell lines, indicating potential for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents on Pyrazolo-Pyridine Core Molecular Weight CAS Number Key Features/Applications References
3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid (Target) C10H11N3O2 5-Me 205.21 Not provided Potential kinase inhibitor; high solubility
3-{2-Butyl-3,4-dimethyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl}propanoic acid C16H23N3O3 2-Bu, 3-Me, 4-Me, 6-oxo 305.37 1172505-99-5 Bulky substituents; possible metabolic stability
3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid C14H19N3O3 1-Me, 3-OMe, 4-Me, 6-Me 277.32 1050911-20-0 Methoxy group enhances lipophilicity; discontinued
3-[4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C14H18F2N3O3 2-Pr, 3-Me, 4-CF2H, 6-oxo 329.31 Not provided Fluorinated substituents; improved bioavailability
3-(1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid C13H17N3O2 1-Me, 3-Me, 4-Me, 6-Me 247.29 Not provided High methyl density; potential CNS activity
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C17H15F2N3O3 2-Bn, 4-CF2H, 6-oxo 347.32 1018127-17-7 Benzyl group for target specificity

Key Research Findings and Trends

Substituent Impact on Solubility: The target compound’s 5-methyl and propanoic acid groups balance lipophilicity and solubility, making it suitable for oral administration . Methoxy-substituted analogs (e.g., CAS 1050911-20-0) exhibit increased logP values, favoring membrane permeability but reducing aqueous solubility .

Fluorinated Derivatives :

  • Compounds with difluoromethyl groups (e.g., CAS 1172505-99-5) demonstrate enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Bulkier Substituents :

  • Benzyl or butyl groups (e.g., CAS 1018127-17-7) improve target selectivity but may reduce solubility, necessitating formulation adjustments .

Commercial Availability :

  • Some analogs, such as CAS 1050911-20-0, are discontinued despite high purity (95%), highlighting challenges in large-scale synthesis or regulatory hurdles .

Biological Activity

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article summarizes the biological activities associated with this compound, including its mechanisms of action, cellular effects, and potential therapeutic uses.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 814994

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds in the pyrazolo[3,4-b]pyridine family have been shown to inhibit kinase activities, particularly targeting tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation.
  • Antiviral Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral properties against various viruses, including hepatitis A virus (HAV) and herpes simplex virus (HSV) .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target/Effect IC50 Values Reference
Kinase InhibitionTRKsNanomolar range
Antiviral ActivityAgainst HAV and HSVVaries by derivative
Antiproliferative EffectsCancer cell lines (e.g., MCF-7, HCT116)Micromolar range
Selective CDK InhibitionCDK2 and CDK90.36 µM (CDK2), 1.8 µM (CDK9)

Antiviral Efficacy

In a study examining the antiviral properties of pyrazolo[3,4-b]pyridine derivatives, it was found that certain compounds demonstrated significant inhibition against HSV with effective concentrations leading to viral titer reductions of over 60% in infected cell cultures . The study highlighted the structural modifications that enhanced antiviral activity.

Cancer Cell Proliferation

Another investigation into the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives revealed that these compounds exhibited substantial inhibition of cell growth in various cancer cell lines. For instance, one derivative showed an IC50 value indicating potent activity against A375 melanoma cells and other tumor lines .

Q & A

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

  • Methodological Answer :

  • Perform molecular docking using software like AutoDock Vina to predict binding affinities for targets (e.g., mTOR or autophagy-related proteins, as seen in structurally similar compounds ).
  • Use QSAR models to correlate substituent effects (e.g., methyl groups at position 5) with bioactivity.
  • Validate predictions with in vitro assays (e.g., anti-proliferative activity in cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Ensure consistent molar concentrations across studies.
  • Control for Metabolites : Use LC-MS to verify compound stability in assay media.
  • Pathway-Specific Knockdowns : Apply siRNA or CRISPR to isolate mechanisms (e.g., autophagy vs. apoptosis) .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for heat-sensitive steps (e.g., TFA-catalyzed reactions) .
  • Byproduct Identification : Employ GC-MS or HPLC-MS to detect impurities (e.g., unreacted acrylate intermediates).
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) using software like MODDE .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with mobile phase (e.g., 0.1% formic acid in acetonitrile/water). Calibrate with a linear range of 0.1–50 µg/mL.
  • LC-MS/MS : Employ MRM transitions for enhanced specificity (e.g., m/z 221 → 154 for fragmentation) .
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) for plasma samples .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Engineering Controls : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid
Reactant of Route 2
3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.